Methyl 7-bromo-3-chloroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-3-chloroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine ring. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 3rd positions, respectively, and a carboxylate ester group at the 2nd position of the quinoline ring. The molecular formula of this compound is C11H7BrClNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-chloroquinoline-2-carboxylate typically involves the reaction of 7-bromo-3-chloroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
7-bromo-3-chloroquinoline-2-carboxylic acid+methanolcatalystMethyl 7-bromo-3-chloroquinoline-2-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.
Reduction Reactions: Dihydroquinoline derivatives.
Scientific Research Applications
Methyl 7-bromo-3-chloroquinoline-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-chloroquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-bromo-2-chloroquinoline-3-carboxylate
- Methyl 6-bromo-3-chloroquinoline-2-carboxylate
- Methyl 7-bromo-4-chloroquinoline-2-carboxylate
Uniqueness
Methyl 7-bromo-3-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The combination of bromine and chlorine atoms at the 7th and 3rd positions, respectively, along with the carboxylate ester group at the 2nd position, imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C11H7BrClNO2 |
---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 7-bromo-3-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,1H3 |
InChI Key |
YTXNRJCXPUJQNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.